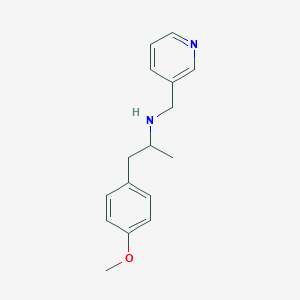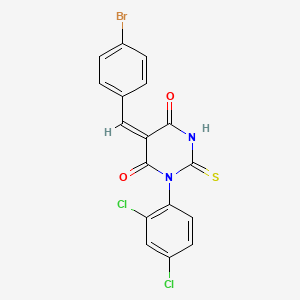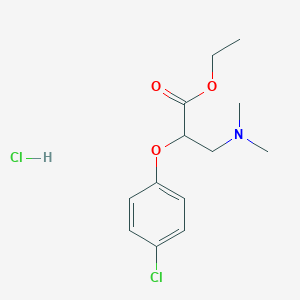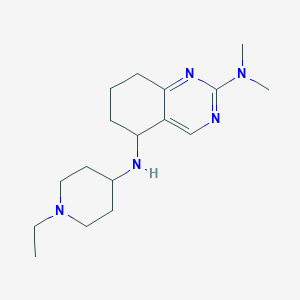
1-(4-methoxyphenyl)-N-(3-pyridinylmethyl)-2-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-N-(3-pyridinylmethyl)-2-propanamine, commonly known as MPMP, is a chemical compound that belongs to the class of phenethylamines. It has been widely investigated for its potential use as a research chemical due to its interesting properties.
Mecanismo De Acción
The mechanism of action of MPMP involves the inhibition of serotonin and dopamine reuptake, which leads to an increase in the concentration of these neurotransmitters in the synaptic cleft. This increase in neurotransmitter concentration results in an enhanced activation of the corresponding receptors, leading to various physiological effects such as mood enhancement, increased motivation, and reduced anxiety.
Biochemical and Physiological Effects:
MPMP has been found to exhibit various biochemical and physiological effects such as increased dopamine and serotonin levels, enhanced locomotor activity, and reduced anxiety-like behavior. These effects make MPMP a potential candidate for the treatment of various psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPMP in lab experiments include its interesting properties, potential therapeutic uses, and ease of synthesis. However, the limitations include the lack of comprehensive studies on its toxicity and potential side effects.
Direcciones Futuras
There are several future directions for the research on MPMP. Firstly, more comprehensive studies are needed to investigate its toxicity and potential side effects. Secondly, the potential therapeutic uses of MPMP need to be further explored, especially in the treatment of psychiatric disorders. Lastly, the development of more selective and potent derivatives of MPMP could lead to the discovery of more effective treatments for various disorders.
Conclusion:
In conclusion, MPMP is a chemical compound that has been widely investigated for its potential use as a research chemical due to its interesting properties. It has been found to exhibit selective serotonin reuptake inhibition, dopamine reuptake inhibition, and monoamine oxidase inhibition. These properties make MPMP a potential candidate for the treatment of various psychiatric disorders such as depression, anxiety, and addiction. However, more comprehensive studies are needed to investigate its toxicity and potential side effects, and the potential therapeutic uses of MPMP need to be further explored.
Métodos De Síntesis
The synthesis of MPMP involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde with nitroethane to yield 1-(4-methoxyphenyl)-2-nitropropene. The nitropropene is then reduced using a reducing agent such as sodium borohydride to obtain 1-(4-methoxyphenyl)-2-propanone. The final step involves the reaction of 1-(4-methoxyphenyl)-2-propanone with 3-pyridinemethanamine to yield MPMP.
Aplicaciones Científicas De Investigación
MPMP has been investigated for its potential use as a research chemical in various fields such as neuroscience, pharmacology, and toxicology. It has been found to exhibit interesting properties such as selective serotonin reuptake inhibition, dopamine reuptake inhibition, and monoamine oxidase inhibition. These properties make MPMP a potential candidate for the treatment of various psychiatric disorders such as depression, anxiety, and addiction.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-13(18-12-15-4-3-9-17-11-15)10-14-5-7-16(19-2)8-6-14/h3-9,11,13,18H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPPLESBMVMJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-pyrrolidinyl}-N-1,2,3-thiadiazol-5-yl-2-thiophenecarboxamide](/img/structure/B6048425.png)
![N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B6048434.png)

![1-ethyl-4-{3-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6048462.png)


![7-chloro-1-[(3-hydroxy-1-pyrrolidinyl)carbonyl]-9H-fluoren-9-one](/img/structure/B6048492.png)
![2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6048498.png)

![2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B6048512.png)
![6-tert-butyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6048517.png)
amino]-3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B6048519.png)
![(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6048521.png)
![8-methoxy-2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)quinoline](/img/structure/B6048527.png)